molecular formula C7H9NO3 B2787487 {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol CAS No. 1522183-53-4

{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol

Cat. No.: B2787487
CAS No.: 1522183-53-4
M. Wt: 155.153
InChI Key: HSLPCSVNOFOFKW-UHFFFAOYSA-N
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Description

{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. This compound is characterized by its unique pyrano[3,4-d][1,2]oxazole ring structure, which is a fused heterocyclic system containing oxygen and nitrogen atoms

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-3-6-5-4-10-2-1-7(5)11-8-6/h9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLPCSVNOFOFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol typically involves the intramolecular nitrile oxide cycloaddition (INOC) reaction[_{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... This reaction is initiated by the formation of a nitrile oxide intermediate, which then undergoes cycloaddition with an alkyne or alkene to form the pyrano[3,4-d][1,2]oxazole ring system[{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... The reaction conditions usually require the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as a Lewis acid or a base, to facilitate the cycloaddition process[{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....

Industrial Production Methods: In an industrial setting, the production of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol may involve large-scale synthesis using continuous flow reactors or batch reactors[_{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... These reactors are designed to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product[{{{CITATION{{{2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form[{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....

Chemical Reactions Analysis

Types of Reactions: {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol[_{{{CITATION{{{_2{Convenient Synthesis of Pyrazolo [4′,3′:5,6]pyrano [4,3-c] 1,2 .... These products can be further utilized in various applications, such as drug development and material science.

Scientific Research Applications

Antimicrobial Activity

Recent studies have focused on the synthesis of derivatives of pyrano[3,4-d]oxazole compounds for their antimicrobial properties. For instance, a study demonstrated that novel fused spiro derivatives exhibited significant activity against various microbial strains. The structural features of these compounds contribute to their efficacy in inhibiting bacterial growth and could lead to the development of new antibiotic agents .

Anticancer Properties

Another area of research involves the evaluation of the anticancer potential of pyrano derivatives. Compounds similar to {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol have shown promise in preclinical trials for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle progression and the enhancement of reactive oxygen species (ROS) production within tumor cells .

Photocatalysis

The compound's structure allows it to be explored as a photocatalyst in CO₂ reduction reactions. Studies indicate that carbon-dots modified with pyrano derivatives can facilitate the conversion of CO₂ into methanol under visible light irradiation. This application is crucial for developing sustainable energy solutions and mitigating climate change impacts by providing a method for carbon capture and conversion .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Significant inhibition of microbial growth in vitro.
Anticancer Properties Induction of apoptosis in various cancer cell lines.
Photocatalysis Efficient CO₂ reduction to methanol with high selectivity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal synthesized several derivatives based on {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol. These derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antimicrobial activity significantly compared to standard antibiotics.

Case Study 2: Photocatalytic Performance

In another study focusing on photocatalytic applications, researchers utilized carbon-dots decorated with pyrano derivatives to enhance CO₂ reduction efficiency. The experimental setup demonstrated nearly 100% selectivity towards methanol production under visible light conditions. This approach not only provided insights into the compound's utility but also highlighted its potential role in sustainable chemical processes .

Mechanism of Action

The mechanism by which {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Pyrano[3,4-d][1,2]oxazole derivatives

  • Related heterocyclic compounds

  • Other compounds with fused pyrano and oxazole rings

Biological Activity

{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol is a heterocyclic compound with potential biological activities. Its structure suggests it may possess various pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C7_7H9_9NO3_3
  • IUPAC Name : (6,7-dihydro-4H-pyrano[3,4-d]isoxazol-3-yl)methanol
  • CAS Number : 1522183-53-4
  • Molecular Weight : 155.15 g/mol

The structural representation highlights the pyran and oxazole rings that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol is limited; however, related compounds have shown significant activity in various assays:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit antioxidant properties. For example:

  • DPPH Assay : Compounds derived from methanol extracts have shown effective free radical scavenging abilities. The antioxidant activity is often measured using IC50_{50} values; for instance, quercetin has an IC50_{50} of 10.24 ± 1.3 µg/mL in similar studies .

Antimicrobial Activity

While specific studies on {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol are scarce, related compounds have demonstrated antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Methanol extracts containing similar heterocycles showed MIC values against various pathogens such as E. coli and S. aureus, indicating potential efficacy in treating bacterial infections .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized derivatives of pyrano[3,4-d]oxazole and evaluated their biological activities. The results indicated that these compounds could inhibit bacterial growth effectively .
  • In Silico Studies : Computational analyses have suggested that similar compounds interact strongly with bacterial proteins involved in pathogenesis, potentially leading to new antimicrobial agents .

Data Tables

Biological ActivityMethodologyResult
AntioxidantDPPH AssayIC50_{50} = 10.24 ± 1.3 µg/mL (quercetin)
AntimicrobialMIC AssayEffective against E. coli and S. aureus

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